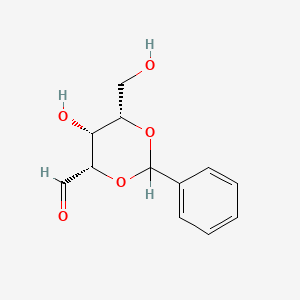

2,4-O-Benzylidene-L-xylose

Descripción general

Descripción

2,4-O-Benzylidene-L-xylose is a carbohydrate derivative with the molecular formula C12H14O5. It is a xylose derivative that has a benzylidene group attached to the C2 and C4 positions of the sugar molecule. This compound has gained significant attention due to its potential therapeutic and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,4-O-Benzylidene-L-xylose can be synthesized through the reaction of xylose with benzaldehyde in the presence of a catalyst. Various catalysts have been used for this reaction, including aluminum chloride, p-toluenesulfonic acid, and sodium hydroxide . The reaction typically involves the formation of a cyclic acetal or ketal, which is a common method for protecting hydroxyl groups in carbohydrate chemistry .

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the separation, purification, and refining of the compound to ensure high purity and yield .

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation at free hydroxyl groups or via cleavage of the benzylidene acetal.

Mechanistic Insight :

-

Periodate cleavage of the benzylidene group generates vicinal diols, which are further oxidized to dialdehydes .

-

MnO₄⁻-mediated oxidation under alkaline conditions preferentially targets the anomeric center, forming uronic acid derivatives .

Reduction Reactions

Reductive opening of the benzylidene acetal or functional group transformations are common.

Stereochemical Considerations :

-

LiAlH₄ reduction retains the L-xylose configuration but may alter ring conformation depending on solvent polarity .

Substitution Reactions

The benzylidene group directs regioselective substitutions at non-protected hydroxyls.

Regioselectivity :

-

The 2,4-O-benzylidene group electronically deactivates C-3 and C-5 hydroxyls, but steric factors favor substitution at C-3 .

Hydrolysis of the Benzylidene Acetal

Acid-catalyzed hydrolysis regenerates free hydroxyl groups.

Kinetics :

-

Hydrolysis rates depend on acid strength and solvent polarity. Protic solvents accelerate acetal cleavage .

Glycosylation Reactions

The compound serves as a glycosyl acceptor in oligosaccharide synthesis.

Example Reaction :

-

Glycosylation with a xylopyranosyl donor under BF₃·Et₂O catalysis yields (1→3)-linked disaccharides in 78% yield .

Ring-Opening Functionalization

The benzylidene acetal can be converted into other protecting groups.

Critical Analysis of Reaction Pathways

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block for Synthesis

- 2,4-O-Benzylidene-L-xylose serves as a crucial building block in the synthesis of more complex carbohydrate derivatives. Its structure allows for various chemical modifications, enabling the creation of diverse compounds with potential applications in pharmaceuticals and materials science.

Reactivity and Transformations

- The compound can undergo several chemical reactions:

- Oxidation : Converts to carboxylic acids.

- Reduction : Forms corresponding alcohol derivatives.

- Substitution : The benzylidene group can be replaced with other functional groups under specific conditions.

Biological Applications

Antitumor Activity

- Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against specific cancer cell lines. For instance, modifications to its structure have been shown to enhance its anticancer properties by inducing apoptosis in malignant cells .

Antimicrobial Properties

- Research has demonstrated that this compound may inhibit the growth of various bacterial strains, suggesting its potential as a new antibacterial agent. Studies have reported significant inhibition zones in cultures treated with this compound .

Enzyme Inhibition

- The compound acts as an inhibitor for certain glycoside hydrolases involved in carbohydrate metabolism. This inhibition could lead to therapeutic applications in managing metabolic disorders .

Medicinal Chemistry

Drug Development

- Due to its unique properties, this compound is considered a valuable scaffold in drug design. Its ability to interact with biological targets makes it a candidate for developing novel therapeutics aimed at cancer and infectious diseases .

Drug Delivery Systems

- Investigations into its use in drug delivery systems have shown promise, particularly in enhancing the bioavailability of therapeutic agents through glycosylation strategies .

Industrial Applications

Synthesis of Fine Chemicals

- Beyond medicinal uses, this compound is utilized in the synthesis of various industrial chemicals. Its reactivity makes it suitable for producing intermediates in chemical manufacturing processes.

Anticancer Effects Study

A study demonstrated that modified derivatives of this compound exhibited significant cytotoxicity against human colon carcinoma cells. The IC values reported were in the low micromolar range (2–5 µM), indicating potent activity against these cancer cells .

Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The results showed notable inhibition zones in bacterial cultures treated with the compound, suggesting its potential as an antibacterial agent .

Mecanismo De Acción

The mechanism of action of 2,4-O-Benzylidene-L-xylose involves its interaction with specific molecular targets and pathways. The benzylidene group can interact with various enzymes and proteins, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

2,4-O-Benzylidene-D-xylose: A similar compound with a different stereochemistry.

2,3-O-Benzylidene-L-xylose: Another derivative with the benzylidene group attached to different positions on the xylose molecule.

Uniqueness

2,4-O-Benzylidene-L-xylose is unique due to its specific structure and the position of the benzylidene group. This unique structure gives it distinct chemical properties and reactivity compared to other similar compounds .

Actividad Biológica

Introduction

2,4-O-Benzylidene-L-xylose is a derivative of L-xylose, a naturally occurring sugar. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and applications.

Structure and Synthesis

The molecular formula of this compound is CHO, and it features a phenylmethylene group that significantly influences its reactivity and biological properties. The synthesis typically involves protecting the hydroxyl groups of L-xylose to form the benzylidene derivative.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : Converts to carboxylic acids.

- Reduction : Forms corresponding alcohols.

- Substitution : The phenylmethylene group can be replaced with other functional groups under specific conditions.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and metabolic pathways. It has been shown to influence carbohydrate metabolism and enzyme-substrate interactions, which are crucial for various biological processes .

Research Findings

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been noted that modifications to the sugar structure can enhance its anticancer properties by inducing apoptosis in malignant cells .

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activities. Research indicates that it may inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents .

- Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor for specific glycoside hydrolases, which are enzymes involved in carbohydrate metabolism. This inhibition could lead to potential therapeutic applications in managing metabolic disorders .

Case Studies

Several case studies have focused on the biological implications of this compound:

- Study on Anticancer Effects : A study demonstrated that modified derivatives of this compound exhibited significant cytotoxicity against human colon carcinoma cells. The IC values reported were in the low micromolar range (2–5 µM), indicating potent activity against these cancer cells .

- Antimicrobial Activity Assessment : Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed a notable inhibition zone in bacterial cultures treated with the compound, suggesting its potential as an antibacterial agent .

Medicinal Chemistry

The unique properties of this compound make it a valuable scaffold in drug design. Its ability to interact with biological targets can be harnessed to develop novel therapeutics for cancer and infectious diseases.

Industrial Use

Beyond medicinal applications, this compound is also utilized in the synthesis of fine chemicals and as an intermediate in various industrial processes due to its reactivity and stability under different conditions .

Propiedades

IUPAC Name |

(4S,5R,6S)-5-hydroxy-6-(hydroxymethyl)-2-phenyl-1,3-dioxane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c13-6-9-11(15)10(7-14)17-12(16-9)8-4-2-1-3-5-8/h1-6,9-12,14-15H,7H2/t9-,10+,11+,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCKHSIBLXIZKN-FEZOTEKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2OC(C(C(O2)C=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2O[C@H]([C@H]([C@H](O2)C=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952879 | |

| Record name | 2,4-O-Benzylidenepentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30608-02-7 | |

| Record name | L-Xylose, 2,4-O-(phenylmethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030608027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-O-Benzylidenepentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.